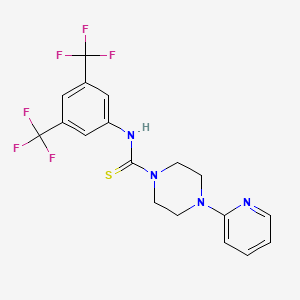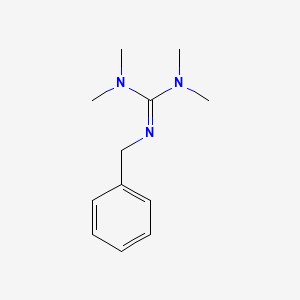
N-Benzyl-N',N',N'',N''-tetramethyl-guanidine, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-N',N',N'',N''-tetramethyl-guanidine, 97% (NBTG) is an organic compound that belongs to the guanidine family. It is a colorless solid that is soluble in water and most organic solvents. NBTG is a versatile chemical reagent that has many applications in scientific research.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-N',N',N'',N''-tetramethyl-guanidine, 97% is used in a variety of scientific research applications, including organic synthesis, electrochemical studies, and analytical chemistry. It is used as a nucleophilic reagent for the synthesis of a variety of organic compounds, such as amines, nitriles, and carboxylic acids. It is also used as an electrolyte additive in electrochemical studies, such as voltammetry and coulometry. In analytical chemistry, N-Benzyl-N',N',N'',N''-tetramethyl-guanidine, 97% is used as a chromatographic reagent for the separation of organic compounds.
Wirkmechanismus
N-Benzyl-N',N',N'',N''-tetramethyl-guanidine, 97% acts as a nucleophilic reagent in organic synthesis reactions. It reacts with electrophilic reagents, such as carbonyl compounds, to form adducts that can be further transformed into the desired product. It also acts as a catalyst in the electrochemical oxidation of organic compounds.
Biochemical and Physiological Effects
N-Benzyl-N',N',N'',N''-tetramethyl-guanidine, 97% has no known biochemical or physiological effects. It is not toxic and is not known to cause any adverse effects in humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
N-Benzyl-N',N',N'',N''-tetramethyl-guanidine, 97% has several advantages for use in laboratory experiments. It is a stable compound that is easy to handle and store. It is also a versatile reagent that can be used in a variety of organic synthesis, electrochemical, and analytical chemistry applications. However, it is important to note that N-Benzyl-N',N',N'',N''-tetramethyl-guanidine, 97% can react with some compounds that are sensitive to nucleophilic reagents, such as ketones and aldehydes. Thus, care should be taken when using N-Benzyl-N',N',N'',N''-tetramethyl-guanidine, 97% in laboratory experiments.
Zukünftige Richtungen
N-Benzyl-N',N',N'',N''-tetramethyl-guanidine, 97% has potential applications in a wide range of areas, including drug discovery, materials science, nanotechnology, and biochemistry. It can be used to synthesize novel organic compounds and to develop new electrochemical processes. It can also be used to study the structure and function of proteins and other biomolecules. Additionally, it has potential applications in the development of new materials, such as nanomaterials and polymers. Finally, N-Benzyl-N',N',N'',N''-tetramethyl-guanidine, 97% can be used to develop new drug delivery systems and to study the pharmacokinetics and pharmacodynamics of drugs.
Synthesemethoden
N-Benzyl-N',N',N'',N''-tetramethyl-guanidine, 97% is synthesized from the reaction of N-benzyl-N',N',N'',N''-tetramethylguanidine hydrochloride (N-Benzyl-N',N',N'',N''-tetramethyl-guanidine, 97%HCl) with sodium hydroxide. In a typical reaction, this compoundHCl (3.0 g, 0.01 mol) is dissolved in water (50 ml) and then a solution of sodium hydroxide (2.0 g, 0.05 mol) is added dropwise with stirring. The reaction mixture is then heated to 80°C and stirred for 1 hour. The resulting solution is cooled to room temperature and then filtered to remove any insoluble material. The filtrate is then evaporated to dryness to obtain N-Benzyl-N',N',N'',N''-tetramethyl-guanidine, 97% (3.3 g, 97%).
Eigenschaften
IUPAC Name |
2-benzyl-1,1,3,3-tetramethylguanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-14(2)12(15(3)4)13-10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCQWGTUGHXYFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NCC1=CC=CC=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


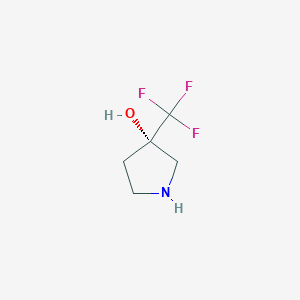

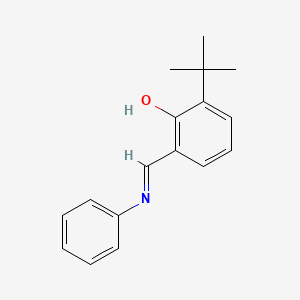


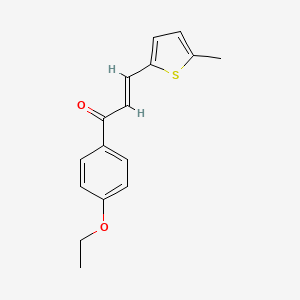
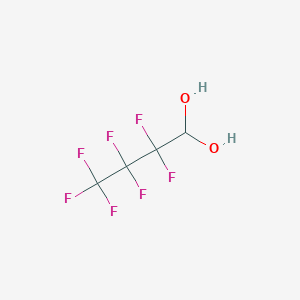
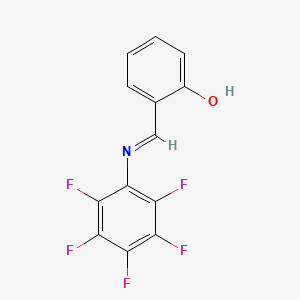
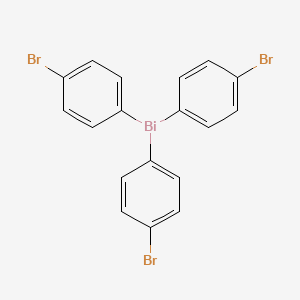

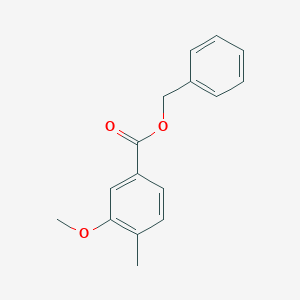
![6-[(3,3,3-Trifluoro-2-hydroxypropyl)amino]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B6363627.png)
